molecular formula C10H14ClN3O2S B385364 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine CAS No. 64614-53-5

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Cat. No.: B385364
CAS No.: 64614-53-5
M. Wt: 275.76g/mol
InChI Key: KJNDIWBXKRQJHC-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is a chemical compound that features a piperazine ring substituted with a 6-chloro-pyridine-3-sulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with 4-methyl-piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile.

Scientific Research Applications

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound may be used to study enzyme inhibition or receptor binding.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-pyridine-3-sulfonyl chloride
  • 2-Chloro-pyridine-3-sulfonyl chloride
  • 6-Methoxy-pyridine-3-sulfonyl chloride

Uniqueness

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is unique due to the presence of both the sulfonyl chloride and piperazine moieties, which can confer distinct chemical and biological properties

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNDIWBXKRQJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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